molecular formula C12H17NS B14269085 Pentanethioamide, N-(phenylmethyl)- CAS No. 163313-56-2

Pentanethioamide, N-(phenylmethyl)-

Cat. No.: B14269085
CAS No.: 163313-56-2
M. Wt: 207.34 g/mol
InChI Key: ZLBCTVCIVXCKFR-UHFFFAOYSA-N
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Description

Pentanethioamide, N-(phenylmethyl)-: is an organic compound with the molecular formula C12H15NS It is a member of the amide family, characterized by the presence of a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentanethioamide, N-(phenylmethyl)- can be synthesized through the reaction of pentanoyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the formation of the thioamide group facilitated by the presence of sulfur-containing reagents.

Industrial Production Methods: In an industrial setting, the production of Pentanethioamide, N-(phenylmethyl)- involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Pentanethioamide, N-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted amides.

Scientific Research Applications

Pentanethioamide, N-(phenylmethyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanethioamide, N-(phenylmethyl)- involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    Benzamide: Similar structure but lacks the thioamide group.

    Thioacetamide: Contains a thioamide group but has a simpler structure.

    N-Phenylacetamide: Similar aromatic structure but with an acetamide group.

Uniqueness: Pentanethioamide, N-(phenylmethyl)- is unique due to the presence of both a thioamide group and a benzyl group, which confer distinct chemical properties and reactivity compared to other amides and thioamides.

This detailed article provides a comprehensive overview of Pentanethioamide, N-(phenylmethyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

163313-56-2

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

N-benzylpentanethioamide

InChI

InChI=1S/C12H17NS/c1-2-3-9-12(14)13-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,13,14)

InChI Key

ZLBCTVCIVXCKFR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=S)NCC1=CC=CC=C1

Origin of Product

United States

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